molecular formula C30H46O5 B593508 Cimigenol-3-one CAS No. 31222-32-9

Cimigenol-3-one

Cat. No.: B593508
CAS No.: 31222-32-9
M. Wt: 486.693
InChI Key: JFTOWADKDXNJHZ-OTEZEVKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cimigenol-3-one is a natural compound that inhibits Epstein-Barr virus early antigen (EBV-EA) activation . It is classified under terpenoids and triterpenes, and its initial source is from the plant Ranunculaceae Cimicifuga foetida Linn .


Synthesis Analysis

The synthesis of this compound involves the use of silica gel, RP-18, Sephadex LH-20, and HPLC to isolate and purify compounds . The structures of isolated compounds are identified by extensive spectroscopic methods, including MS, NMR, and others .


Molecular Structure Analysis

The molecular weight of this compound is 486.68, and its formula is C30H46O5 . The SMILES representation of its structure is C[C@]12[C@@]3([H])[C@@]4(CC[C@@]1([C@]5([H])[C@@]6(OC@C(C)(O)C)([H])C[C@H]5C)[C@@H]2O)C)[C@@]7(C@@(C(CC7)=O)C)([H])CC3)C4 .


Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 486.69 and a formula of C30H46O5 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

  • Cytotoxic Activity Against Cancer Cells : Cimigenol-3-one derivatives, including cimicifoetisides A and B, have shown potent cytotoxicity against various cancer cell lines, indicating their potential as anti-cancer agents (Sun et al., 2007).

  • Effects on Acute Myeloid Leukemia Cells : Cimigenol has demonstrated efficacy in decreasing acute myeloid leukemia cell proliferation, potentially through the CXCR4/SDF-1α pathway (Ma et al., 2022).

  • Antitumor-Promoting Effects : Studies have shown that cimigenol and related compounds can inhibit Epstein-Barr virus activation and mouse skin tumor promotion, suggesting their role as valuable anti-tumor promoters (Sakurai et al., 2003).

  • Chemopreventive Potential : Cimigenol and cimigenol-3,15-dione, among other compounds, have shown significant chemopreventive potential in antitumor-initiating and promoting activities in mouse skin carcinogenesis tests (Sakurai et al., 2005).

  • Anticomplement Activity : Certain cimigenol derivatives have demonstrated significant anticomplement activity, which could have implications in immune response modulation (Qiu et al., 2006).

  • Cytotoxicity Against Various Cancer Cell Lines : A range of cimigenol-type glycosides and aglycones have been found to exhibit moderate cytotoxicities against different human cancer cell lines, suggesting their broad-spectrum anticancer potential (Nian et al., 2012).

  • Mast Cell Degranulation : Some triterpenoidal saponins derived from Cimicifuga rhizoma, including cimigenol derivatives, have been found to induce mast cell degranulation, which is significant for understanding inflammatory responses (Choi et al., 2016).

Safety and Hazards

Cimigenol-3-one is for research use only and is not for human or veterinary use . It is recommended to store the product under the conditions specified in the Certificate of Analysis .

Biochemical Analysis

Properties

IUPAC Name

(1S,2R,3S,4R,7R,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O5/c1-16-14-17-22(25(4,5)33)35-30(34-17)21(16)26(6)12-13-29-15-28(29)11-10-20(31)24(2,3)18(28)8-9-19(29)27(26,7)23(30)32/h16-19,21-23,32-33H,8-15H2,1-7H3/t16-,17-,18+,19+,21-,22+,23-,26-,27-,28-,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTOWADKDXNJHZ-OTEZEVKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(OC3(C1C4(CCC56CC57CCC(=O)C(C7CCC6C4(C3O)C)(C)C)C)O2)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CCC(=O)C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)C)O2)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the source of Cimigenol-3-one and what is its known biological activity?

A1: this compound is a naturally occurring triterpenoid found in the rhizomes of Cimicifuga species. Research has primarily focused on its cytotoxic activity against cancer cell lines. A study investigating constituents of Cimicifuga foetida found that Cimigenol (a related compound) displayed notable cytotoxicity against SMMC-7721 (human hepatocellular carcinoma) and A-549 (human lung adenocarcinoma) cell lines. []

Q2: Has this compound been isolated from any specific plant species?

A2: Yes, this compound has been identified in Cimicifuga foetida collected in Yulong. [] This species is known for its diverse array of bioactive compounds.

Q3: Are there any other compounds with similar structures and activities isolated from Cimicifuga species?

A3: Yes, alongside this compound, researchers have isolated other structurally related 9,19-cyclolanostane triterpenes from Cimicifuga foetida. These include compounds like 1,7-dien-cimigenol-3,12-dione and 1-en-cimigenol-3,11-dione, which share structural similarities and might possess comparable biological activities. [] Additionally, Cimiacerin B, another compound isolated from Cimicifuga foetida, exhibited noticeable cytotoxicity against the A-549 cell line. [] This suggests that Cimicifuga species harbor various structurally related compounds with potential anticancer properties.

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